molecular formula C9H10N2O2 B073327 2-Hydroxyimino-N-p-tolyl-acetamide CAS No. 1132-40-7

2-Hydroxyimino-N-p-tolyl-acetamide

Cat. No.: B073327
CAS No.: 1132-40-7
M. Wt: 178.19 g/mol
InChI Key: AEWRKRLVPROQRN-POHAHGRESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyimino-N-p-tolyl-acetamide typically involves the reaction of p-toluidine with glyoxylic acid, followed by the addition of hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Biological Activity

2-Hydroxyimino-N-p-tolyl-acetamide is an acetamide derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a hydroxylamine functional group attached to a p-tolyl moiety, which influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C9H10N2O2C_9H_{10}N_2O_2. Its structure can be represented as follows:

HON=CHC(=O)N(C6H4CH3)\text{HO}-N=CH-C(=O)-N(C_6H_4-CH_3)

This compound features a hydroxylamine group, which is essential for its biological activity, particularly in interactions with various biological targets.

The biological activity of this compound primarily stems from its ability to act as a nucleophile due to the electron-rich nitrogen atom in the imino group. This characteristic allows it to participate in nucleophilic addition reactions with electrophiles, such as carbonyl compounds, leading to various biochemical interactions.

Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties . In animal models, it has shown effectiveness in raising seizure thresholds and protecting against focal seizures. This suggests potential applications in treating epilepsy and other seizure-related disorders.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies demonstrate that it can reduce pro-inflammatory cytokines and oxidative stress markers in models of arthritis, indicating its potential as a therapeutic agent for inflammatory conditions.

Anticancer Potential

This compound has also been investigated for its anticancer activity . It displays cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The compound's ability to inhibit angiogenesis further supports its potential in cancer treatment.

Antitubercular Activity

Another significant area of research is the compound's antitubercular activity . It has been shown to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment.

Case Studies and Research Findings

StudyFindings
Anticonvulsant Activity Demonstrated increased seizure threshold in rodent models; potential use in epilepsy treatment.
Anti-inflammatory Effects Reduced levels of pro-inflammatory cytokines in adjuvant-induced arthritis models; suggests utility in inflammatory diseases.
Anticancer Activity Exhibited cytotoxicity against various cancer cell lines; inhibited angiogenesis, indicating potential for cancer therapy.
Antitubercular Activity Effective against both drug-susceptible and resistant strains of M. tuberculosis; promising for tuberculosis treatment.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of p-toluidine with hydroxylamine hydrochloride followed by acetic anhydride. This method yields the compound with good purity and yield, facilitating further research into its derivatives and analogs that may enhance its biological activity.

Properties

CAS No.

1132-40-7

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C9H10N2O2/c1-7-2-4-8(5-3-7)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6-

InChI Key

AEWRKRLVPROQRN-POHAHGRESA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C=NO

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=N\O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=NO

Key on ui other cas no.

1132-40-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of chloral hydrate (38 g, 0.223 mol), hydroxylamine hydrochloride (41 g, 0.594 mol) and sodium sulphate (40 g, 0.281 mol) in water (800 mL) was heated to 90° C. To this mixture was added a solution of p-toluidine (20 g, 0.1866 mol) in conc. HCl (30 mL) The resulting mixture was stirred for another 2 h. After the reaction is completed, the reaction mixture was cooled to room temperature, the precipitate was filtered and washed with water (100 mL). The solid was dried in a vacuum oven to get the required product as a grey coloured solid.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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